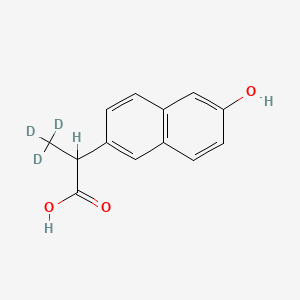

rac O-Desmethyl Naproxen-d3

Description

Properties

IUPAC Name |

3,3,3-trideuterio-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJUDDGELKXYNO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675814 | |

| Record name | 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122399-99-8 | |

| Record name | 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to rac O-Desmethyl Naproxen-d3

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac O-Desmethyl Naproxen-d3 is the deuterium-labeled form of O-Desmethyl Naproxen, the primary metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), Naproxen.[1][2] This guide provides a comprehensive overview of its properties, applications, and the scientific principles underpinning its use, particularly as an internal standard in quantitative bioanalysis.

Naproxen is metabolized in the liver, primarily through CYP2C9 and CYP1A2 enzymes, to 6-O-desmethylnaproxen.[3][4] Both the parent drug and its desmethyl metabolite are further conjugated with glucuronic acid before excretion.[2][5] Given this metabolic pathway, accurately quantifying both Naproxen and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.[6][7] this compound serves as an indispensable tool in these analyses, enabling precise and accurate measurements through isotope dilution mass spectrometry.[1][8]

Physicochemical Properties

This compound is chemically designated as 2-(6-Hydroxy-2-naphthyl)propionic Acid-d3.[9] The "-d3" signifies that the three hydrogen atoms on the alpha-methyl group of the propionic acid side chain have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to the endogenous metabolite but has a higher molecular weight.

| Property | Value | Source |

| Chemical Formula | C₁₃H₉D₃O₃ | [10] |

| Molecular Weight | 219.25 g/mol | [10][11] |

| Monoisotopic Mass | 219.097474478 Da | [9] |

| CAS Number | 1122399-99-8 | [9] |

| Appearance | Typically a solid, ranging from white to off-white or dark red | [9][10] |

| Storage Temperature | -20°C | [9] |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of this compound is as an internal standard (IS) in quantitative analysis, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][12] Its utility is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[8]

IDMS is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample.[13][14] This labeled compound, or internal standard, behaves almost identically to the unlabeled (native) analyte during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[8][]

Any loss of analyte during the sample workup will be accompanied by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the native analyte and the heavier, deuterated standard, the ratio of their signals remains constant regardless of sample loss.[13] By measuring this ratio, the concentration of the unknown native analyte can be calculated with high precision and accuracy, effectively correcting for variations in sample recovery and instrument response.[13][]

Application in Bioanalytical Methodologies

The quantification of Naproxen and its primary metabolite, O-Desmethylnaproxen, in biological fluids like plasma, saliva, or urine is a common requirement in drug development and clinical monitoring.[6][7] LC-MS/MS methods that employ this compound as an internal standard are considered the gold standard for this purpose due to their high sensitivity and selectivity.[12]

Experimental Protocol: Quantification in Human Plasma

The following is a representative step-by-step methodology for the analysis of O-Desmethyl Naproxen in human plasma.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of unlabeled O-Desmethyl Naproxen and a separate stock solution of this compound (Internal Standard) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Create a series of calibration standards by spiking blank human plasma with varying known concentrations of unlabeled O-Desmethyl Naproxen.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add a fixed volume (e.g., 20 µL) of the this compound working solution at a known concentration. Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins. This step is critical for removing interferences.[16]

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[16][17]

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18, is typically used for separation.[17][18]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common. Formic acid helps to improve peak shape and ionization efficiency.[5]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.8 mL/min.[12][17]

-

Injection Volume: 5-10 µL.[12]

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for acidic compounds like Naproxen and its metabolites.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| O-Desmethyl Naproxen | 215.1 | 171.1 |

| This compound | 218.1 | 171.1 |

Note: The precursor ion for the d3-labeled standard is 3 mass units higher than the unlabeled analyte, while the product ion can be the same if the deuterium atoms are not part of the fragmented portion of the molecule.

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte area / IS area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Determine the concentration of the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Synthesis and Availability

Deuterated standards like this compound are typically prepared via chemical synthesis.[19] The synthesis can involve introducing the deuterium label at a late stage to a precursor molecule or building the molecule from a deuterated starting material.[20] Biotransformation using microbial systems can also be employed to produce deuterated metabolites from a deuterated parent drug.[20] This compound is commercially available from various suppliers of chemical and analytical standards.[21][22]

Conclusion

This compound is a critical tool for researchers and scientists in the pharmaceutical industry and clinical diagnostics. Its role as a stable isotope-labeled internal standard is fundamental to the development of robust, accurate, and reliable bioanalytical methods for the quantification of Naproxen's primary metabolite. By leveraging the principles of isotope dilution mass spectrometry, this compound enables the high-quality data generation required to support pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions, ensuring the safe and effective use of Naproxen.

References

- Vertex AI Search. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).

- PLOS ONE. (2022). Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results.

- OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry.

- International Journal of Pharmaceutical Sciences. (n.d.). Documentation of Liquid Chromatography-Mass Spectrometry (LC-MS) Technique for Quantitative Analysis of Naproxen in Human Plasma.

- Britannica. (2025). Isotope dilution | Mass spectrometry, Trace elements, Quantification.

- Ovid. (n.d.). Profiling urinary metabolites of naproxen by liquid chromatography–electrospray mass spectrometry.

- PLOS ONE. (2020). Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole.

- MedChemExpress. (n.d.). Desmethyl Naproxen-d3 | Stable Isotope.

- Wikipedia. (n.d.). Isotope dilution.

- PharmGKB. (n.d.). Naproxen Pathway, Pharmacokinetics.

- Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.

- Nova Southeastern University. (2007). Synthesis of deuterated naproxens.

- Wikipedia. (n.d.). Naproxen.

- LookChem. (n.d.). This compound 1122399-99-8 wiki.

- LGC Standards. (n.d.). This compound.

- ResearchGate. (2025). Synthesis of deuterated naproxens | Request PDF.

- ResearchGate. (2025). An LC-MS/MS procedure for the quantification of naproxen in human plasma: Development, validation, comparison with other methods, and application to a pharmacokinetic study.

- PubMed. (n.d.). Determination of naproxen using DBS: evaluation & pharmacokinetic comparison of human plasma versus human blood DBS.

- Hypha Discovery. (n.d.). Synthesis of deuterated metabolites.

- PharmGKB. (n.d.). Naproxen Pathway, Pharmacokinetics.

- MedchemExpress.com. (n.d.). Desmethyl Naproxen-d3 | Stable Isotope.

- PubChem - NIH. (n.d.). O-Desmethylnaproxen | C13H12O3 | CID 13393711.

- PubChem. (n.d.). rac Naproxen-d3 | C14H14O3 | CID 59015013.

- Journal of Applied Pharmaceutical Science. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT FOR NAPROXEN USING LC-MS/MS: VALIDATION AND APPLICATION.

- PubChem - NIH. (n.d.). rac-Naproxen-13C,d3 | C14H14O3 | CID 46782447.

- Human Metabolome Database. (2012). Showing metabocard for O-Desmethylnaproxen (HMDB0013989).

- MedChemExpress. (n.d.). Desmethyl Naproxen-d3 | Stable Isotope.

- Pharmaffiliates. (n.d.). CAS No : 1122399-99-8| Chemical Name : this compound.

- ResearchGate. (2017). Bioanalytical Method Development and Validation of Naproxen: Application to Bioequivalence Studies.

- PubMed. (n.d.). Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Naproxen - Wikipedia [en.wikipedia.org]

- 3. chemistdoctor.com [chemistdoctor.com]

- 4. ClinPGx [clinpgx.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of naproxen using DBS: evaluation & pharmacokinetic comparison of human plasma versus human blood DBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotope dilution - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. airo.co.in [airo.co.in]

- 13. osti.gov [osti.gov]

- 14. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. This compound | LGC Standards [lgcstandards.com]

- 22. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to rac O-Desmethyl Naproxen-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of racemic O-Desmethyl Naproxen-d3, a crucial analytical tool in pharmaceutical research and development. As a deuterated internal standard, its role in the accurate quantification of Naproxen and its primary metabolite, O-Desmethyl Naproxen, is pivotal for pharmacokinetic and metabolic studies. This document delves into its structural characteristics, physicochemical properties, synthesis, and applications, offering practical insights for laboratory professionals.

Chemical Identity and Structure

rac O-Desmethyl Naproxen-d3 is the deuterium-labeled form of O-Desmethyl Naproxen, the major active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen. The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. The "-d3" suffix signifies that three hydrogen atoms on the methyl group of the propionic acid side chain have been replaced with deuterium atoms.

Molecular Formula: C₁₃H₉D₃O₃[1]

Molecular Weight: 219.25 g/mol [1]

CAS Number: 1122399-99-8[1]

IUPAC Name: 3,3,3-trideuterio-2-(6-hydroxynaphthalen-2-yl)propanoic acid[2]

The incorporation of deuterium atoms results in a higher molecular weight compared to the unlabeled O-Desmethyl Naproxen (216.23 g/mol ). This mass difference is the cornerstone of its application as an internal standard in mass spectrometry-based analytical techniques, allowing for clear differentiation between the analyte and the standard.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical method development.

| Property | Value | Source |

| Appearance | Dark Red Solid | [1] |

| Melting Point | 172-174 °C | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | |

| Storage Temperature | -20°C | |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | General chemical knowledge |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below. The key step is the introduction of the three deuterium atoms onto the methyl group of the propionic acid side chain.

Plausible Synthetic Pathway:

A common strategy for deuterium labeling at a methyl group adjacent to a carboxylic acid involves the use of a deuterated methylating agent or an exchange reaction under basic conditions with a deuterium source.

Caption: Plausible synthetic pathway for this compound.

Purification:

Following synthesis, purification is critical to ensure high isotopic and chemical purity, which is paramount for its use as an internal standard. Common purification techniques include:

-

Recrystallization: To remove chemical impurities.

-

Chromatography: Techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are employed to isolate the desired compound and remove any remaining starting materials, by-products, or incompletely deuterated species.

The final product's purity is typically assessed by HPLC and its identity confirmed by spectroscopic methods. A purity of over 90% is generally expected for use as a reference standard.[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and structural integrity of this compound.

Mass Spectrometry (MS):

Mass spectrometry is a definitive technique for confirming the successful incorporation of deuterium atoms. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound.

-

Expected Molecular Ion [M-H]⁻: m/z 218.1

-

Accurate Mass: 219.097[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. In the ¹H NMR spectrum of this compound, the characteristic singlet or multiplet corresponding to the methyl protons in the unlabeled compound will be absent or significantly diminished. The remaining aromatic and aliphatic protons will show signals consistent with the O-Desmethyl Naproxen structure.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals corresponding to the carbon skeleton of the molecule. The signal for the deuterated methyl carbon will be observed as a triplet due to coupling with the three deuterium atoms.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid and phenolic hydroxyl groups.

-

A strong C=O stretch from the carboxylic acid.

-

C-H stretching and bending vibrations for the aromatic and aliphatic protons.

-

C-D stretching vibrations, which appear at a lower frequency than C-H stretches.

Application as an Internal Standard in Bioanalysis

The primary and most critical application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rationale for Use:

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because the deuterated standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. The mass difference allows the instrument to distinguish between the analyte and the IS. By calculating the ratio of the analyte's signal to the IS's signal, any variations during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification.

Experimental Workflow for Quantification of Naproxen and O-Desmethyl Naproxen:

Caption: General workflow for bioanalytical quantification using an internal standard.

Detailed Protocol: Quantification in Human Plasma

This protocol provides a framework for the determination of Naproxen and O-Desmethyl Naproxen in human plasma using this compound as an internal standard.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare stock solutions of Naproxen, O-Desmethyl Naproxen, and this compound in a suitable organic solvent (e.g., methanol).

- Prepare calibration standards and quality control samples by spiking known amounts of Naproxen and O-Desmethyl Naproxen into blank human plasma.

2. Sample Preparation:

- To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (this compound in methanol).

- Vortex briefly to mix.

- Add 300 µL of acetonitrile to precipitate plasma proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for Naproxen, O-Desmethyl Naproxen, and this compound.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

- Determine the concentrations of the unknown samples and QCs from the calibration curve using a weighted linear regression.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -20°C.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The hazards are expected to be similar to those of Naproxen and O-Desmethyl Naproxen.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, enable the development of robust and reliable bioanalytical methods. This guide provides a foundational understanding of this compound, empowering scientists to utilize it effectively in their research endeavors.

References

-

PubChem. rac-Naproxen-13C,d3. [Link]

-

Roche. Naprosyn Tablets Material Safety Data Sheet. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PubChem. rac-Naproxen-13C,d3 CID 46782447. [Link]

-

MDPI. Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. [Link]

-

SynZeal. Rac O-Desmethyl Naproxen D3. [Link]

-

PubChem. O-Desmethylnaproxen. [Link]

-

PubChem. rac Naproxen-d3. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001923). [Link]

-

Yita. This compound. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. [Link]

-

SynZeal. CERTIFICATE OF ANALYSIS. [Link]

Sources

rac O-Desmethyl Naproxen-d3 CAS number 1122399-99-8

An In-depth Technical Guide to rac O-Desmethyl Naproxen-d3 (CAS: 1122399-99-8)

Introduction: The Metabolite and the Standard

Naproxen, a propionic acid derivative, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[3][4] Upon administration, naproxen is extensively metabolized in the liver, with a primary pathway being O-demethylation to 6-O-desmethylnaproxen (also known as O-Desmethyl Naproxen).[1][3][5] This metabolite, along with the parent drug, is then conjugated and excreted, primarily in the urine.[6][7]

Understanding the pharmacokinetics of both naproxen and its metabolites is critical for drug development, clinical monitoring, and bioequivalence studies. This necessitates highly accurate and robust bioanalytical methods. This is the precise application domain for This compound (CAS Number: 1122399-99-8) . As a stable isotope-labeled (SIL) analog of the primary metabolite of naproxen, it serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides a detailed technical overview of this compound, focusing on its properties and its critical role in modern bioanalytical workflows for researchers, analytical chemists, and drug development professionals.

Physicochemical and Handling Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and use in an analytical laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1122399-99-8 | [8][9][10] |

| Molecular Formula | C₁₃H₉D₃O₃ | [8][10] |

| Molecular Weight | 219.25 g/mol | [10][11] |

| Synonyms | 6-Hydroxy-α-(methyl-d3)-2-naphthaleneacetic Acid; 2-(6-Hydroxy-2-naphthyl)propionic Acid-d3; Demethylnaproxen-d3 | [10][12][13] |

| Appearance | Typically a solid (e.g., Dark Red Solid) | [10] |

| Isotopic Enrichment | ≥99 atom % D | [13] |

| Unlabeled CAS No. | 60756-73-2 | [11][13] |

| Storage Conditions | 2-8°C Refrigerator or Room Temperature; Stable under recommended conditions. | [10][13] |

| Application | A labeled metabolite of Naproxen, primarily for use as an internal standard in quantitative bioanalysis. | [10][11] |

The Gold Standard: Why Deuterated Internal Standards are Essential in LC-MS

In quantitative mass spectrometry, an internal standard is a compound added in a known, constant amount to all samples—calibrators, quality controls, and unknowns—prior to processing. Its purpose is to correct for the variability inherent in the analytical procedure. While structurally similar compounds can be used, a stable isotope-labeled version of the analyte is considered the "gold standard."[14]

Core Advantages of Using this compound:

-

Compensates for Matrix Effects : Biological matrices like plasma are complex and can cause ion suppression or enhancement, where the presence of other molecules affects the ionization efficiency of the target analyte. Because a deuterated standard is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects.[15][16][17] The ratio of the analyte signal to the internal standard signal remains constant, thus negating the effect and ensuring accuracy.[15][16]

-

Corrects for Sample Preparation Variability : Losses can occur at any stage of sample preparation, including protein precipitation, liquid-liquid extraction, or evaporation. Adding the deuterated internal standard at the very beginning of the workflow ensures that it undergoes the same physical losses as the analyte.[15][18][19] This normalization is crucial for the precision and reproducibility of the method.[17]

-

Accounts for Instrumental Fluctuations : The deuterated standard corrects for minor variations in injection volume and mass spectrometer response, enhancing the robustness of the assay.[14][16]

The use of a deuterated internal standard is a self-validating system; its near-identical chemical behavior provides the most reliable correction for analytical errors, a principle recognized by regulatory bodies like the FDA and EMA for bioanalytical method validation.[17]

Caption: Logic of using a deuterated internal standard for quantification.

Protocol: Quantification of O-Desmethyl Naproxen in Human Plasma

This section outlines a representative LC-MS/MS protocol for the quantification of O-Desmethyl Naproxen in human plasma, employing this compound as the internal standard. This method should be fully validated according to regulatory guidelines before implementation for clinical or bioequivalence studies.[20]

Materials and Reagents

-

Analytes: O-Desmethyl Naproxen analytical standard.

-

Internal Standard: this compound.

-

Biological Matrix: Blank, drug-free human plasma (K₂EDTA).

-

Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Formic Acid.

-

Water: Deionized, ultrapure water.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve O-Desmethyl Naproxen and this compound in methanol to prepare primary stock solutions.

-

Working Solutions: Prepare intermediate and spiking solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the stock solutions with a methanol/water mixture.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution to the desired final concentration in methanol. The optimal concentration should yield a consistent and strong response in the mass spectrometer.

Sample Preparation Workflow

This procedure utilizes protein precipitation, a common and efficient technique for cleaning up plasma samples.

-

Aliquot: Label microcentrifuge tubes. Pipette 100 µL of study sample, CC, or QC plasma into the appropriate tube.

-

Spike IS: Add 25 µL of the Internal Standard Spiking Solution to every tube (except for "double blank" samples used to check for matrix interference). Causality: The IS is added at this early stage to ensure it experiences the same extraction and handling variations as the analyte.

-

Vortex: Briefly vortex mix the tubes for ~10 seconds.

-

Precipitate Protein: Add 300 µL of cold acetonitrile to each tube. Causality: Acetonitrile disrupts the hydration shell around plasma proteins, causing them to denature and precipitate out of solution, releasing the bound and unbound analyte.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Causality: This step pellets the precipitated proteins, leaving the analyte and IS in the clear supernatant.

-

Transfer: Carefully transfer the supernatant (~300 µL) to a clean set of labeled tubes or a 96-well plate.

-

Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Causality: Reconstitution in the initial mobile phase improves peak shape and compatibility with the LC system.

-

Analyze: Vortex, centrifuge briefly, and inject onto the LC-MS/MS system.

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters that must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Suggested Condition |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 95% B, hold, return to 10% B for re-equilibration. |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization, Negative (ESI-) |

| MRM Transition 1 | O-Desmethyl Naproxen: m/z 215.1 → 171.1 (Quantifier) |

| MRM Transition 2 | This compound (IS): m/z 218.1 → 174.1 (Quantifier) |

| Dwell Time | 100 ms |

| Key Voltages | Optimize Source/Gas parameters (e.g., Capillary, Cone, Gas Flow) for maximum signal intensity. |

| Collision Energy | Optimize for each transition to achieve stable and intense fragment ions. |

Note: The m/z values are based on the molecular weights and expected fragmentation patterns. The parent ion for the analyte is [M-H]⁻, which is 216.23 - 1 = 215.23 (rounded to 215.1 or 215.2). The d3-IS parent ion is 219.25 - 1 = 218.25 (rounded to 218.1 or 218.2). The fragments correspond to the loss of the carboxyl group.

Conclusion

This compound is not merely a chemical reagent; it is an enabling tool for precision and confidence in the field of bioanalysis. Its role as a stable isotope-labeled internal standard is fundamental to developing robust, accurate, and reproducible LC-MS/MS methods for the quantification of naproxen's primary metabolite. By mitigating the inherent variabilities of sample processing and instrumental analysis, it allows researchers in pharmaceutical development and clinical diagnostics to generate high-quality pharmacokinetic and toxicokinetic data, ensuring a deeper and more reliable understanding of naproxen's disposition in the body.

References

- Vertex AI Search. This compound CAS 1122399-99-8.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Chromatographia.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.

-

Wikipedia. Naproxen. Available from: [Link]

- Pacifici, G. M. (2024). CLINICAL PHARMACOLOGY OF NAPROXEN. World Journal of Pharmaceutical and Medical Research.

-

SynZeal. Rac O-Desmethyl Naproxen D3 | 1122399-99-8. Available from: [Link]

-

Pharmaffiliates. CAS No : 1122399-99-8| Chemical Name : this compound. Available from: [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., Verwey-van Wissen, C. P., Vervoort, J., & Noten, J. B. (1993). Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans. PubMed. Available from: [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]

-

DailyMed. Label: NAPROXEN tablet. U.S. National Library of Medicine. Available from: [Link]

-

Segre, E. J. (1980). Naproxen sodium (Anaprox): pharmacology, pharmacokinetics and drug interactions. PubMed. Available from: [Link]

- Singh, A., Thimmaraju, M. K., Malik, J., & Nalla, B. BIOANALYTICAL METHOD DEVELOPMENT FOR NAPROXEN USING LC-MS/MS: VALIDATION AND APPLICATION.

-

National Center for Biotechnology Information. O-Desmethylnaproxen. PubChem Compound Database. Available from: [Link]

-

Bioanalytical Method Development and Validation of Naproxen: Application to Bioequivalence Studies. ResearchGate. Available from: [Link]

-

Bioanalytical Method Development and Validation of Naproxen: Application to Bioequivalence Studies. Impactfactor. Available from: [Link]

-

Bioanalytical Validated LC-MS Method for Determination of Naproxen in Human Plasma. IJMTST. Available from: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

-

Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Semantic Scholar. Available from: [Link]

-

Schlecht, S., Gunderson, E., Fowler, R., & Aguilar, T. (2024). Synthesis and Characterization of Naproxen-Salicylate Derivatives as Potential Dual-Targeted Inhibitors of Dihydrofolate Reductase. Scirp.org. Available from: [Link]

-

Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. Der Pharma Chemica. Available from: [Link]

- Synthesis, Characterization and Preliminary Pharmacological Evaluation of Naproxen Containing Pyrazoline Derivatives.

-

Akbay, E. et al. (2020). In Vitro Evaluation Of Naproxen Metabolite, O-Desmethylnaproxen On A Mouse Connective Tissue Fibroblast Cells. ResearchGate. Available from: [Link]

Sources

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Naproxen sodium (Anaprox): pharmacology, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. wjpmr.com [wjpmr.com]

- 6. Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DailyMed - NAPROXEN tablet [dailymed.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. Rac O-Desmethyl Naproxen D3 | 1122399-99-8 | SynZeal [synzeal.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. CAS RN 1122399-99-8 | Fisher Scientific [fishersci.nl]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 15. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. resolvemass.ca [resolvemass.ca]

- 18. texilajournal.com [texilajournal.com]

- 19. youtube.com [youtube.com]

- 20. airo.co.in [airo.co.in]

A Technical Guide to rac O-Desmethyl Naproxen-d3: Structure, Synthesis, and Application as an Internal Standard in Bioanalytical Studies

This guide provides an in-depth technical overview of racemic O-Desmethyl Naproxen-d3, a deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen. Designed for researchers, scientists, and drug development professionals, this document details the structure and properties of this isotopically labeled compound and elucidates its critical role as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Imperative for Reliable Quantification in Drug Metabolism Studies

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug, is fundamental to the development of safe and efficacious therapeutics. A key aspect of these studies is the accurate quantification of the parent drug and its metabolites in complex biological matrices such as plasma, urine, and saliva. Naproxen, a propionic acid derivative, is extensively metabolized in the body, with one of its primary metabolites being O-Desmethyl Naproxen[1][2]. The O-demethylation is primarily catalyzed by cytochrome P450 enzymes CYP1A2 and CYP2C9[3][4].

Physicochemical Properties and Structure of rac O-Desmethyl Naproxen-d3

This compound is a deuterated form of O-Desmethyl Naproxen, where three hydrogen atoms on the α-methyl group of the propanoic acid side chain have been replaced with deuterium atoms. This isotopic labeling results in a mass increase of three Daltons compared to the unlabeled metabolite, allowing for its differentiation by a mass spectrometer without significantly altering its chemical properties[11][12][13][14][15][16][17].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-(6-hydroxynaphthalen-2-yl)propanoic-3,3,3-d3 acid | [15] |

| Synonyms | This compound, (±)-O-Desmethylnaproxen-d3 (α-methyl-d3) | [14] |

| Molecular Formula | C₁₃H₉D₃O₃ | [12][13][18] |

| Molecular Weight | 219.25 g/mol | [12][13] |

| Accurate Mass | 219.097 | [11] |

| CAS Number | 1122399-99-8 | [13][14][15][18] |

| Appearance | White to off-white solid | [12][14] |

| Solubility | Soluble in DMSO and Methanol | [14] |

The racemic nature of this compound indicates that it is a mixture of both the (S) and (R)-enantiomers of O-Desmethyl Naproxen-d3[3][19]. While Naproxen is administered as the (S)-enantiomer, metabolic processes can sometimes lead to the formation of the (R)-enantiomer. Therefore, a racemic internal standard is often suitable for the quantification of the total metabolite concentration.

The Rationale for and Application of this compound as an Internal Standard

The fundamental principle behind using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analyte to all samples, including calibrators and quality controls, prior to sample processing. The ratio of the analytical response of the analyte to that of the internal standard is then used for quantification. This approach effectively compensates for variations that can occur during sample preparation (e.g., extraction efficiency, evaporation) and instrumental analysis (e.g., injection volume, ionization suppression or enhancement in the mass spectrometer)[5][6][20].

Advantages of a Deuterated Internal Standard

Deuterium-labeled internal standards like this compound offer several distinct advantages over using a structural analog as an internal standard[8][9][10][21]:

-

Co-elution: Due to their near-identical physicochemical properties, deuterated internal standards co-elute with the unlabeled analyte in liquid chromatography. This is crucial for compensating for matrix effects that can vary across the chromatographic peak.

-

Similar Extraction Recovery: The extraction efficiency of the deuterated standard from the biological matrix is expected to be identical to that of the native analyte.

-

Comparable Ionization Efficiency: In electrospray ionization mass spectrometry (ESI-MS), the ionization response of the deuterated standard is very similar to the unlabeled analyte, which is essential for accurate correction of matrix-induced ionization suppression or enhancement.

Experimental Workflow for Bioanalytical Quantification using this compound

The following is a generalized experimental workflow for the quantification of O-Desmethyl Naproxen in a biological matrix, such as human plasma, using this compound as an internal standard.

Protocol 1: Quantification of O-Desmethyl Naproxen in Human Plasma

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of O-Desmethyl Naproxen and this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

From these primary stocks, prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution. Also, prepare a working solution of the internal standard at a fixed concentration.

-

-

Sample Preparation:

-

To a fixed volume of plasma sample (e.g., 100 µL), add a small, precise volume of the internal standard working solution. This step is critical and should be performed for all samples, including calibrators and QCs.

-

Perform protein precipitation by adding a water-miscible organic solvent, such as acetonitrile, in a 3:1 or 4:1 ratio (solvent:plasma). Vortex mix thoroughly to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

-

-

LC-MS/MS Analysis:

-

Inject a fixed volume of the prepared sample onto an appropriate LC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both O-Desmethyl Naproxen and this compound should be monitored.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x² weighting is commonly used.

-

Determine the concentration of O-Desmethyl Naproxen in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Diagram 1: Bioanalytical Workflow using an Internal Standard

A generalized workflow for the quantification of an analyte in a biological matrix using an internal standard.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

The use of an internal standard is a cornerstone of robust bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures[22]. The inclusion of this compound as an internal standard significantly enhances the performance of the assay in key validation parameters.

Table 2: Impact of an Internal Standard on Key Validation Parameters

| Validation Parameter | Without Internal Standard (% RSD) | With Internal Standard (% RSD) | Rationale for Improvement |

| Precision (Repeatability) | 2.5 | 0.8 | The internal standard corrects for random variations in sample preparation and instrument response, leading to lower relative standard deviation (RSD)[5]. |

| Intermediate Precision | 3.1 | 1.0 | By compensating for day-to-day and analyst-to-analyst variability, the internal standard improves the long-term reproducibility of the method[5]. |

| Accuracy (% Recovery) | 95.2 - 104.5 | 99.5 - 100.2 | The internal standard corrects for analyte loss during sample processing, resulting in more accurate measurements of the true concentration[5]. |

Note: The values in the table are hypothetical and for illustrative purposes.

Diagram 2: The Role of an Internal Standard in Mitigating Analytical Variability

This diagram illustrates how an internal standard corrects for variability from different sources to produce a reliable analytical result.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in the pharmacokinetic and metabolic profiling of Naproxen. Its structural and chemical similarity to the endogenous metabolite, combined with the distinct mass difference afforded by deuterium labeling, makes it an ideal internal standard for quantitative bioanalytical assays. The proper implementation of this compound in a validated LC-MS method, as outlined in this guide, is crucial for obtaining high-quality, reliable data that can withstand scientific and regulatory scrutiny. The use of such stable isotope-labeled standards underscores a commitment to scientific integrity and is a hallmark of excellence in modern drug development.

References

-

Vree, T. B., van den Biggelaar-Martea, M., Verwey-van Wissen, C. P., Vree, M. L., & Guelen, P. J. (1993). The pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans. British journal of clinical pharmacology, 35(5), 467–472. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

-

National Center for Biotechnology Information. (n.d.). O-Desmethylnaproxen. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of naproxen, its metabolite O‐desmethylnaproxen, and their acyl glucuronides in humans. ResearchGate. [Link]

-

PharmGKB. (n.d.). Naproxen Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Fukushima, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. [Link]

-

Anttila, M., Haataja, H., & Kasanen, A. (1980). Pharmacokinetics of naproxen in subjects with normal and impaired renal function. European journal of clinical pharmacology, 18(3), 263–268. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., Verwey-van Wissen, C. P., Vree, M. L., & Guelen, P. J. (1993). The pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans. Effect of cimetidine. British journal of clinical pharmacology, 35(5), 467–472. [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

-

Huq, F. (2006). Molecular Modelling Analysis of the Metabolism of Naproxen. Journal of Pharmacology and Toxicology, 1, 346-353. [Link]

-

Islam, R., et al. (2018). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis, 10(11), 819-821. [Link]

-

Runkel, R., et al. (1972). Naproxen metabolism in man. The Journal of clinical pharmacology, 12(5), 261-267. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-O-Desmethyl Naproxen. PubChem Compound Database. [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

-

Walash, M. I., et al. (2017). Some considerations in the use of internal standards in analytical method development. Journal of AOAC International, 100(6), 1619-1623. [Link]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

-

SynZeal. (n.d.). Rac O-Desmethyl Naproxen D3. SynZeal. [Link]

-

de Souza, A. W., et al. (2020). Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole. PLOS ONE, 15(8), e0237527. [Link]

-

SynZeal. (n.d.). Certificate of Analysis - Rac O-Desmethyl Naproxen D3. SynZeal. [Link]

-

de Souza, A. W., et al. (2022). Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results. PLOS ONE, 17(12), e0278783. [Link]

-

Cheméo. (n.d.). Chemical Properties of Naproxen (CAS 22204-53-1). Cheméo. [Link]

Sources

- 1. Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naproxen metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. scispace.com [scispace.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. This compound | 1122399-99-8 [amp.chemicalbook.com]

- 15. Rac O-Desmethyl Naproxen D3 | 1122399-99-8 | SynZeal [synzeal.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. cleanchemlab.com [cleanchemlab.com]

- 19. (R)-O-Desmethyl Naproxen | C13H12O3 | CID 13393710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. fda.gov [fda.gov]

An In-Depth Technical Guide to the Synthesis of rac O-Desmethyl Naproxen-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for the preparation of racemic O-Desmethyl Naproxen-d3. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the chemical principles and strategic decisions underpinning the synthesis. We will delve into the rationale behind the chosen reactions, purification strategies, and analytical characterization, ensuring a reproducible and well-understood process.

Introduction

O-Desmethyl Naproxen is the major Phase I metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen.[1] The deuterated analog, specifically with three deuterium atoms on the methyl group of the propionic acid side chain (d3), serves as an invaluable internal standard for pharmacokinetic and metabolic studies.[2] Its use in mass spectrometry-based bioanalytical methods allows for precise quantification of the parent drug and its metabolite in biological matrices.[3] This guide outlines a two-step synthesis commencing from the commercially available rac-Naproxen.

Overall Synthetic Strategy

The synthesis of rac O-Desmethyl Naproxen-d3 is logically approached in two principal stages: first, the introduction of the deuterium label at the α-methyl group of the propionic acid moiety of rac-Naproxen to yield rac-Naproxen-d3. This is followed by the O-demethylation of the 6-methoxy group to afford the final product.

Caption: Overall synthetic pathway for this compound.

PART 1: Synthesis of rac-Naproxen-d3

The synthesis of the deuterated intermediate, rac-Naproxen-d3, is a critical first step. While several general methods for the deuteration of organic molecules exist, a particularly effective approach for introducing deuterium at the α-position of a carboxylic acid involves an acid-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Rationale for α-Deuteration Strategy

The protons on the α-carbon of the propionic acid moiety of Naproxen are acidic due to the electron-withdrawing effect of the adjacent carboxylic acid and the aromatic ring. This acidity allows for their exchange with deuterium in the presence of a deuterium source and an acid catalyst. Deuterated water (D₂O) or a deuterated acid can serve as the deuterium source. This method is advantageous due to the ready availability of deuterated reagents and the straightforward nature of the reaction.

Experimental Protocol: α-Deuteration of rac-Naproxen

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Notes |

| rac-Naproxen | 23981-80-8 | C₁₄H₁₄O₃ | Starting material |

| Deuterium Oxide (D₂O) | 7789-20-0 | D₂O | Deuterium source and solvent |

| Deuterated Sulfuric Acid (D₂SO₄) | 13813-19-9 | D₂SO₄ | Catalyst |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | For extraction |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Drying agent |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend rac-Naproxen (1.0 eq) in deuterium oxide (D₂O).

-

Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the signal corresponding to the α-methyl protons.

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure rac-Naproxen-d3.

PART 2: Synthesis of this compound

The second and final step is the cleavage of the methyl ether at the 6-position of the naphthalene ring. A robust and well-documented method for the demethylation of aryl methyl ethers is the use of strong acids, such as hydrobromic acid.[4]

Rationale for O-Demethylation Strategy

Hydrobromic acid is a powerful reagent for cleaving aryl methyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the formation of the corresponding phenol and methyl bromide. This method is particularly effective for the demethylation of electron-rich aromatic systems like the methoxynaphthalene core of Naproxen. An alternative and also highly effective reagent for this transformation is boron tribromide (BBr₃), which is known for its high efficiency in cleaving aryl methyl ethers under mild conditions.[5][6]

Caption: Proposed mechanism for the O-demethylation of rac-Naproxen-d3.

Experimental Protocol: O-Demethylation of rac-Naproxen-d3

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Notes |

| rac-Naproxen-d3 | 958293-77-1 | C₁₄H₁₁D₃O₃ | Starting material from Part 1 |

| Hydrobromic Acid (48%) | 10035-10-6 | HBr | Demethylating agent |

| Water (H₂O) | 7732-18-5 | H₂O | For dilution and washing |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | For extraction |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Drying agent |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add rac-Naproxen-d3 (1.0 eq) and 48% hydrobromic acid.[4]

-

Reaction: Heat the mixture to 100-120 °C and maintain for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water. The precipitated solid is collected by vacuum filtration and washed with water until the filtrate is neutral.[4]

-

Purification: The crude solid is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture, or by column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent.[4]

Characterization of this compound

The identity and purity of the final product must be rigorously confirmed through a combination of analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | The spectrum should show the absence of the methoxy group signal (a singlet typically around 3.9 ppm) and the presence of aromatic and propionic acid proton signals consistent with the O-desmethylnaproxen structure. The α-methyl proton signal will be absent due to deuteration. |

| ¹³C NMR | The spectrum will confirm the presence of the 13 carbon atoms in the structure, with a notable shift in the carbon signal of the former methoxy group. |

| Mass Spectrometry (MS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₉D₃O₃, which is 219.097.[7] |

| HPLC | The purity of the final compound can be determined by HPLC, with the product showing a single major peak at the expected retention time. |

Safety Considerations

-

Naproxen and its derivatives: May be harmful if swallowed and can cause skin irritation.[8]

-

Hydrobromic Acid: Is highly corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4]

-

Boron Tribromide (if used as an alternative): Is a highly corrosive and toxic liquid that reacts violently with water. It must be handled with extreme care under an inert atmosphere.[6]

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to safety equipment such as a safety shower and eyewash station.

Conclusion

This guide has detailed a practical and efficient two-step synthesis of this compound. The described pathway, involving an initial α-deuteration of rac-Naproxen followed by O-demethylation, provides a reliable method for obtaining this important analytical standard. By understanding the underlying chemical principles and adhering to the outlined protocols and safety precautions, researchers can confidently synthesize and characterize this valuable compound for use in advanced pharmaceutical and metabolic research.

References

-

Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

-

McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]

- Dunn, M. J., & Patrono, C. (2001). The clinical pharmacology of nonsteroidal anti-inflammatory drugs. Goodman & Gilman's The Pharmacological Basis of Therapeutics, 10, 661-683.

-

Gannett, P. M., Miller, L., Daft, J., Locuson, C., & Tracy, T. S. (2007). Synthesis of deuterated naproxens. Journal of Labelled Compounds and Radiopharmaceuticals, 50(14), 1272-1275. [Link]

-

SynZeal. (n.d.). Rac O-Desmethyl Naproxen D3. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Slideshare. (n.d.). Green Chemistry Synthesis of Naproxen. Retrieved from [Link]

-

PubChem. (n.d.). rac Naproxen-d3. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 1122399-99-8| Chemical Name: this compound. Retrieved from [Link]

-

Yang, Y., Su, B., Yan, Q., & Ren, Q. (2005). Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 629-633. [Link]

- Google Patents. (n.d.). US4736061A - Process for preparing naproxen.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001923). Retrieved from [Link]

- Google Patents. (n.d.). CN112321420A - Naproxen impurity and preparation method thereof.

-

Bhaskar, I., & Singh, P. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry, 24(8), 758-780. [Link]

-

Stenutz, R. (n.d.). (2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid. Retrieved from [Link]

-

Etain. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP0163338A1 - Process for preparing naproxen.

- Google Patents. (n.d.). CN101234963A - Industrial synthesis technique for DL-naproxen.

-

Bencs, L., Kristóf, R., & Ilisz, I. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2968. [Link]

-

Nupur, M. A., Rahman, M. M., Akter, K., Hanif, K. B., Sharna, J. F., Sarker, M. S., & Wahed, M. I. I. (2022). Preparation and characterization of naproxen solid dispersion using different hydrophilic carriers and in-vivo evaluation of its analgesic activity in mice. Heliyon, 8(10), e11036. [Link]

-

LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Rahman, S. M. A., et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114. [Link]

-

de Souza, A. M., Dionísio, T. J., Faria, F. A. C., Santos, C. F., & Calvo, A. M. (2022). Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results. PLoS ONE, 17(12), e0278859. [Link]

-

Automated Topology Builder. (n.d.). Naproxen | C14H14O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

de Souza, A. M., Dionísio, T. J., Faria, F. A. C., Santos, C. F., & Calvo, A. M. (2020). Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole. PLoS ONE, 15(8), e0237517. [Link]

-

ResearchGate. (n.d.). Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole. Retrieved from [Link]

- Google Patents. (n.d.). CN102731295A - Preparation method of DL-naproxen.

-

ResearchGate. (n.d.). Proton NMR spectrum of Naproxen. Retrieved from [Link]

Sources

- 1. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 2. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound this compound [ittabio.com]

- 4. ijcap.in [ijcap.in]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Deuterio-2-(1,3,4,5,7,8-hexadeuterio-6-methoxynaphthalen-2-yl)propanoic acid | C14H14O3 | CID 59014954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Sourcing and Application of rac O-Desmethyl Naproxen-d3 for Advanced Analytical Research

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, qualification, and application of rac O-Desmethyl Naproxen-d3. Moving beyond a simple supplier list, this document delves into the scientific rationale for its use, the critical parameters for supplier evaluation, and a practical workflow for its implementation in a laboratory setting.

Scientific Context: The Role of a Deuterated Metabolite Standard

Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), functions primarily by inhibiting COX-1 and COX-2 enzymes.[1] Its metabolism in humans is relatively straightforward, with the primary pathway being O-demethylation to 6-O-desmethylnaproxen, catalyzed mainly by the CYP2C9 and CYP1A2 enzymes.[1][2][3] This metabolite, along with the parent drug, is then primarily excreted in the urine as conjugates.[2][3][4]

For pharmacokinetic, toxicological, and clinical studies, accurate quantification of both the parent drug and its major metabolites is essential. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and specificity.[5]

The cornerstone of a robust LC-MS quantification method is the use of a stable isotope-labeled internal standard (SIL-IS).[6] this compound is the deuterated analog of the primary metabolite of Naproxen. It is an ideal internal standard because it is chemically identical to the analyte of interest (the non-labeled metabolite), ensuring it co-elutes during chromatography and exhibits the same behavior during sample extraction and ionization.[6][7] The mass difference of three daltons (due to the three deuterium atoms) allows the mass spectrometer to distinguish it from the endogenous analyte, thereby providing a precise way to correct for variability in sample preparation and instrument response.[7][8]

Metabolic Pathway of Naproxen

The following diagram illustrates the primary metabolic conversion of Naproxen to O-Desmethyl Naproxen.

Caption: Metabolic pathway of Naproxen to its O-Desmethyl metabolite.

Supplier Qualification: A Risk-Based Framework

Sourcing a reliable chemical standard is paramount for the integrity of research data. A haphazard selection can introduce unacceptable variability and compromise study outcomes. A systematic, risk-based approach to supplier qualification is essential.[9][10][11] This process ensures that the material meets stringent quality criteria consistently.

Supplier Qualification Workflow

The workflow below outlines a structured process for evaluating and selecting a supplier for this compound.

Caption: A three-phase workflow for qualifying a chemical standard supplier.

Key Supplier Evaluation Criteria

When evaluating suppliers for this compound, the primary focus should be on the quality and comprehensiveness of their documentation, specifically the Certificate of Analysis (CoA).

Deconstructing the Certificate of Analysis (CoA): A CoA is a self-validating document that provides evidence of a product's identity and quality. Key parameters to scrutinize include:

-

Identity and Structure Confirmation: The CoA must confirm the chemical structure, typically via ¹H-NMR and Mass Spectrometry. The data should be consistent with the structure of 2-(6-hydroxynaphthalen-2-yl)propanoic-3,3,3-d3 acid.[12][13]

-

Chemical Purity: This is typically determined by HPLC or UPLC and should ideally be >98%. High chemical purity ensures that other compounds do not interfere with the analysis.

-

Isotopic Purity (Enrichment): This is a critical parameter for a deuterated standard. It should be ≥98 atom % D.[7] Lower isotopic enrichment can lead to "crosstalk," where the M+1 and M+2 isotope peaks of the analyte interfere with the signal of the internal standard, compromising accuracy.

-

Solubility Information: Practical information on suitable solvents (e.g., Methanol, DMSO) is essential for preparing stock solutions.[13]

-

Storage Conditions: Proper storage (e.g., 2-8°C in a well-closed container) is vital for maintaining the long-term stability of the standard.[13]

Identified Suppliers and Specifications

Several reputable suppliers offer this compound. The table below summarizes key information gathered from public-facing documentation. Researchers must obtain lot-specific CoAs for detailed quality assessment.

| Supplier | Product Code / CAS No. | Molecular Formula | Stated Application/Note |

| Toronto Research Chemicals (TRC) | D292127 / 1122399-99-8 | C₁₃D₃H₉O₃ | A labelled metabolite of Naproxen.[14][15] |

| LGC Standards | TRC-D292127-1MG / 1122399-99-8 | C₁₃D₃H₉O₃ | Stable Isotope Labelled, Metabolite.[15] |

| SynZeal | SZ-S-2200 / 1122399-99-8 | C₁₃H₉D₃O₃ | Supplied with COA and analytical data.[12] |

| Pharmaffiliates | PA STI 028530 / 1122399-99-8 | C₁₃H₉D₃O₃ | A labelled metabolite of Naproxen.[16][17] |

| Clinivex | CV-PD-L0038 / 1122399-99-8 | Not Specified | Reference standard for research.[18] |

Experimental Protocol: Quantification of O-Desmethyl Naproxen in Plasma

This section provides a representative step-by-step methodology for using this compound as an internal standard in a bioanalytical LC-MS/MS assay.

Objective: To accurately quantify the concentration of O-Desmethyl Naproxen in human plasma samples.

Materials:

-

This compound (Internal Standard, IS)

-

O-Desmethyl Naproxen (Analyte reference standard)

-

Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

LC-MS grade Methanol and Acetonitrile

-

LC-MS grade Formic Acid

-

Reagent-grade water

-

Microcentrifuge tubes and pipettes

Methodology:

-

Preparation of Stock Solutions (1 mg/mL):

-

Accurately weigh ~1 mg of the analyte standard and the IS into separate volumetric flasks.

-

Causality: Accurate weighing is the foundation of quantitative analysis.

-

Dissolve in methanol to the required volume. These concentrated stocks are stored at -20°C.

-

-

Preparation of Working Solutions:

-

Prepare a series of intermediate solutions for the analyte by serially diluting the stock solution to create calibration standards (e.g., 0.1-1000 ng/mL range).

-

Prepare a single working solution of the IS at a fixed concentration (e.g., 100 ng/mL).

-

Causality: The IS concentration is kept constant across all samples, calibrators, and quality controls (QCs) to ensure consistent normalization.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the IS working solution. Vortex briefly.

-

Causality: The IS must be added at the earliest stage to account for any analyte loss during subsequent extraction and handling steps.[8]

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in negative ion mode.

-

MRM Transitions (Hypothetical):

-

O-Desmethyl Naproxen (Analyte): Q1: 215.1 -> Q3: 171.1

-

O-Desmethyl Naproxen-d3 (IS): Q1: 218.1 -> Q3: 174.1

-

-

Causality: Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards.

-

Determine the concentration of O-Desmethyl Naproxen in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

-

Bioanalytical Workflow Diagram

Caption: Workflow for quantifying a metabolite using a deuterated internal standard.

Conclusion